Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate

Lipophilicity Membrane Permeability Fragment-Based Drug Discovery

Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate (CAS 1158194-94-5) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class. It is commercially supplied as a research chemical with a reported purity of 95%–97% and has an experimentally determined boiling point of 404.8±55.0 °C at 760 mmHg.

Molecular Formula C12H15N3O3
Molecular Weight 249.27 g/mol
CAS No. 1158194-94-5
Cat. No. B1419286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate
CAS1158194-94-5
Molecular FormulaC12H15N3O3
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=C(N=C2C=CNN2C1=O)C
InChIInChI=1S/C12H15N3O3/c1-3-18-11(16)5-4-9-8(2)14-10-6-7-13-15(10)12(9)17/h6-7,13H,3-5H2,1-2H3
InChIKeyULMFJPQOHLLKSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate: Procurement-Relevant Physicochemical Profile


Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate (CAS 1158194-94-5) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class [1]. It is commercially supplied as a research chemical with a reported purity of 95%–97% and has an experimentally determined boiling point of 404.8±55.0 °C at 760 mmHg . The compound features a 4,7-dihydro-7-oxo core, an ethyl propanoate side chain at position 6, and a methyl substituent at position 5, giving it a molecular weight of 249.27 g/mol [1]. Available evidence indicates that this compound has not been profiled in published biological assays; its primary documented value lies in its use as a synthetic intermediate or a fragment for medicinal chemistry campaigns .

Why Generic Substitution of Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate Fails for Rigorous Research


Close structural analogs of this compound, such as the free carboxylic acid (CAS 1158240-94-8) or the fully reduced tetrahydropyrazolo analog, cannot be substituted interchangeably because they differ in key physicochemical properties that govern membrane permeability, solubility, and metabolic stability [1]. The ethyl ester form is substantially more lipophilic (XLogP3-AA = 0.5) than the corresponding acid (XLogP3-AA = -0.2) [1], translating to a notable difference in passive diffusion potential. For procurement teams supporting cell-based assays or in vivo pharmacokinetic studies, selecting the incorrect ester/acid form would introduce uncontrolled variables in drug exposure, compromising data reproducibility and potentially leading to false-negative results in lead optimization campaigns [1].

Quantitative Differential Evidence Guide for Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate


Lipophilicity Advantage Over the Free Carboxylic Acid Analog

The ethyl ester exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 0.5, whereas the corresponding carboxylic acid (CAS 1158240-94-8) shows a XLogP3-AA of -0.2 [1]. This 0.7 log unit difference reflects the increased hydrophobicity imparted by the ethyl ester moiety, which is expected to enhance passive membrane diffusion [1].

Lipophilicity Membrane Permeability Fragment-Based Drug Discovery

Reduced Hydrogen Bond Donor Count Relative to the Acid Analog

The ethyl ester contains one hydrogen bond donor (pyrazole NH), while the corresponding acid contains two (pyrazole NH and carboxylic acid OH) [1]. This lower donor count contributes to the ester's lower polarity and better predicted passive absorption according to Lipinski's Rule of Five guidelines [1].

Hydrogen Bonding Drug-Likeness Permeability

Physicochemical Distinction from PGK1 Ligand CRT0063465

The known pyrazolopyrimidine PGK1 ligand CRT0063465 (3-[2-(4-bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid) has a molecular weight of approximately 420 g/mol and contains a bromophenyl substituent, while the target compound has a molecular weight of 249.27 g/mol and lacks the bromophenyl and additional methyl groups [1][2]. The target compound's smaller size and lower complexity (Complexity score 477 vs. an estimated >600 for CRT0063465) make it more suitable for fragment-based screening approaches where low MW and high ligand efficiency are prioritized [1].

Fragment Properties Ligand Efficiency Selectivity

Purity Variability Among Commercial Sources

Commercial suppliers offer this compound at purities ranging from 95% (AKSci) to 97% (Leyan) . This 2% variation can affect reaction yields in multi-step syntheses and data reproducibility in biological assays, where impurities at the 5% level can introduce confounding biological artifacts .

Quality Control Reproducibility Procurement

Evidence-Based Application Scenarios for Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate


Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 249.27 g/mol, an XLogP of 0.5, and only one hydrogen bond donor, this compound satisfies the Rule of Three criteria for fragment libraries [1]. Its pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, and the ethyl ester handle allows straightforward hydrolysis to the carboxylic acid for subsequent SAR exploration [1]. Procurement teams supporting fragment screening should prioritize this compound over the carboxylic acid to ensure adequate passive permeability in cell-based fragment screens.

Prodrug Design and Pharmacokinetic Optimization

The ethyl ester exhibits a 0.7 log unit higher XLogP and one fewer hydrogen bond donor than the corresponding carboxylic acid, predicting improved oral absorption [1]. This makes it a suitable ester prodrug candidate for lead optimization programs targeting intracellular enzymes, where the free acid would suffer from poor membrane permeability [1]. Researchers can use this compound to test whether esterification improves cellular activity without the need for extensive synthetic effort.

Synthetic Intermediate for Diversification

The ethyl propanoate side chain at position 6 provides a versatile synthetic handle for amide bond formation, reduction, or hydrolysis [1]. With a purity of 95%–97%, it is suitable for multi-step synthesis where subsequent purification steps can remove any residual impurities . This compound serves as a key intermediate for generating analogs with varied ester or amide substituents, enabling parallel SAR campaigns.

Quote Request

Request a Quote for Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.